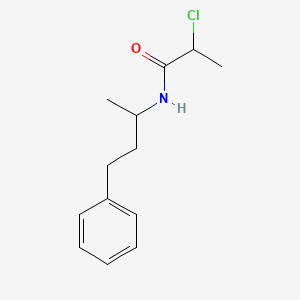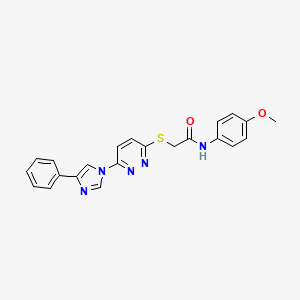![molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9](/img/new.no-structure.jpg)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its notable applications in various scientific domains, particularly in chemistry, biology, and medicine. Its intricate structure, featuring both pyrazolo and pyrazin components, contributes to its unique chemical properties and potential mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from easily available precursors. A common synthetic route begins with the construction of the pyrazolo[1,5-a]pyrazin core via a cyclization reaction between suitable hydrazine derivatives and dicarbonyl compounds. This intermediate then undergoes acylation with 2-(trifluoromethyl)phenyl)acetyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to afford the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of high-throughput automated synthesis equipment, continuous flow reactors, and optimized reaction conditions, such as temperature, solvent choice, and reaction time. The purification process might include crystallization, distillation, or chromatography techniques to ensure the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the keto group to a hydroxyl group.
Substitution: : The aryl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions: Reactions involving this compound often require specific reagents, such as:
Oxidizers: : Potassium permanganate, hydrogen peroxide.
Reducers: : Lithium aluminum hydride, sodium borohydride.
Electrophilic agents: : Halogens (chlorine, bromine), nitric acid for nitration.
Major Products Formed: The major products from these reactions can include:
Oxidized derivatives with modified functional groups.
Reduced analogs with hydroxyl groups replacing keto groups.
Substituted products where the phenyl rings have additional functional groups like halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecular frameworks. It’s often utilized in studies related to reaction mechanisms and as a starting material for synthesizing new derivatives with potentially improved properties.
Biology: In the field of biology, this compound is of interest due to its potential bioactive properties. Researchers investigate its effects on various biological pathways, studying its interaction with enzymes, receptors, and other biomolecules. It’s particularly noted for its potential as an inhibitor in biochemical assays.
Medicine: Medicinally, this compound is explored for its pharmacological effects. Studies are ongoing to understand its role as a therapeutic agent, with some investigations highlighting its potential as an anti-inflammatory or anticancer compound due to its ability to modulate specific molecular targets.
Industry: Industrial applications include its use in the development of novel materials and chemical products. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials where specific chemical resistance or mechanical properties are desired.
Mécanisme D'action
The compound’s mechanism of action involves its interaction with specific molecular targets, which can vary depending on the biological context
Binding to enzymes: : Altering their activity, which can inhibit or promote biochemical reactions.
Interaction with receptors: : Modulating cellular signaling pathways.
Engagement with DNA or RNA: : Potentially influencing gene expression and protein synthesis.
These interactions can lead to changes in cellular functions, contributing to its observed bioactivity.
Comparaison Avec Des Composés Similaires
Comparing 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with similar compounds reveals its unique characteristics. Other compounds with pyrazolo[1,5-a]pyrazin frameworks may share some properties, but the addition of the trifluoromethyl phenyl acetamide group imparts distinct reactivity and biological activity.
List of Similar Compounds:2-phenylpyrazolo[1,5-a]pyrazin derivatives without the trifluoromethyl group.
Other pyrazolo[1,5-a]pyrazine derivatives with different acetamide groups.
Compounds with similar molecular frameworks but lacking the phenyl or trifluoromethyl substituents.
Propriétés
Numéro CAS |
941893-74-9 |
|---|---|
Formule moléculaire |
C21H15F3N4O2 |
Poids moléculaire |
412.372 |
Nom IUPAC |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
Clé InChI |
REWUJEFVHIPLSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)


![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![5'-CYANO-6'-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-2'-METHYL-N-(2-METHYLPHENYL)-[3,4'-BIPYRIDINE]-3'-CARBOXAMIDE](/img/structure/B2715868.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
